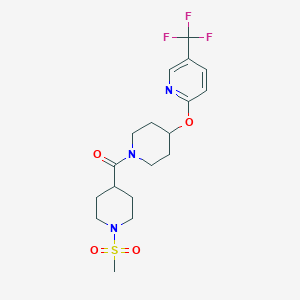
(1-(Methylsulfonyl)piperidin-4-yl)(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(1-(Methylsulfonyl)piperidin-4-yl)(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C18H24F3N3O4S and its molecular weight is 435.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound (1-(Methylsulfonyl)piperidin-4-yl)(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)methanone, often referred to as a piperidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and immunology. This article explores the biological activity of this compound, supported by relevant data tables, case studies, and research findings.
Chemical Structure
The compound can be represented by the following structural formula:
Research indicates that compounds with piperidine structures often interact with various biological targets, including receptors and enzymes involved in cell signaling pathways. The presence of the methylsulfonyl and trifluoromethyl groups enhances lipophilicity and may influence receptor binding affinity.
Antitumor Activity
Studies have shown that piperidine derivatives exhibit significant antitumor properties. For example, a related compound demonstrated an IC50 value of 23.30 ± 0.35 µM against human glioblastoma U251 cells, indicating potent cytotoxic activity. The structural modifications in piperidine derivatives, such as the incorporation of electron-withdrawing groups like trifluoromethyl, have been linked to enhanced antitumor efficacy .
Immunomodulatory Effects
The compound has also been evaluated for its immunomodulatory effects. In vitro studies suggest that it may act as a small molecule inhibitor of the PD-1/PD-L1 pathway, which is crucial for tumor immune evasion. The ability to inhibit this pathway could lead to enhanced T-cell activation and improved anti-tumor responses .
Case Studies
- In Vitro Characterization : A study involving virtual screening identified several small molecule inhibitors targeting PD-1/PD-L1 interactions. The compound was among those synthesized and characterized for their binding affinity and inhibitory activity .
- Cytotoxicity Assays : In a series of cytotoxicity assays against various cancer cell lines, derivatives similar to the compound exhibited selective toxicity, with some showing IC50 values comparable to established chemotherapeutics such as doxorubicin .
Data Table: Biological Activity Summary
Eigenschaften
IUPAC Name |
(1-methylsulfonylpiperidin-4-yl)-[4-[5-(trifluoromethyl)pyridin-2-yl]oxypiperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24F3N3O4S/c1-29(26,27)24-10-4-13(5-11-24)17(25)23-8-6-15(7-9-23)28-16-3-2-14(12-22-16)18(19,20)21/h2-3,12-13,15H,4-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCPQLAGFCRIOIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)N2CCC(CC2)OC3=NC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24F3N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














